Carbinoxamine-d6 Maleate Salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

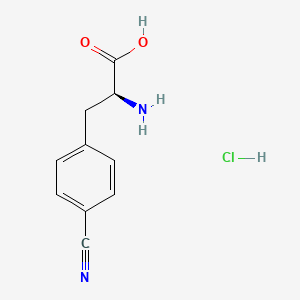

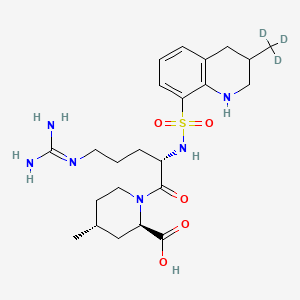

Carbinoxamine-d6 Maleate Salt is a histamine-H1 receptor blocking agent . It’s an antihistamine with anticholinergic (drying) and sedative properties . It’s used to relieve symptoms of allergy, hay fever, and the common cold . The molecular formula is C20H17D6ClN2O5 and the molecular weight is 412.9 .

Molecular Structure Analysis

The molecular structure of Carbinoxamine-d6 Maleate Salt is represented by the SMILES notation: ClC1=CC=C (C (OCCN (C ( [2H]) ( [2H]) [2H])C ( [2H]) ( [2H]) [2H])C2=CC=CC=N2)C=C1.O=C (O)/C=C\C (O)=O .Physical And Chemical Properties Analysis

The physical and chemical properties of Carbinoxamine-d6 Maleate Salt include a molecular formula of C20H17D6ClN2O5 and a molecular weight of 412.9 . It’s freely soluble in water .Aplicaciones Científicas De Investigación

Analytical Method Development for Carbinoxamine

Carbinoxamine maleate, an antihistamine with sedative effects, is used for treating seasonal and perennial allergic rhinitis. A high-performance liquid chromatography tandem mass spectrometry (HPLC-MS/MS) assay was developed for the quantitative analysis of carbinoxamine, facilitating drug therapy optimization, reducing drug accumulation, and minimizing adverse effects. This method, validated for its precision and accuracy, is applicable for pharmacokinetic studies and monitoring carbinoxamine concentrations in beagle plasma. It supports further bioequivalence determination and drug metabolism studies (Li et al., 2018).

Crystallographic Studies

The crystal structure of carbinoxamine maleate was determined, revealing its spontaneous resolution of enantiomers and absolute S-configuration in the crystal. This study aids in understanding the compound's structural basis for its antihistamine activity, providing insights into its interaction with histamine H1 receptors and potential for designing more effective antihistamines (Bertolasi et al., 1980).

Spectrofluorimetric and Spectrophotometric Determination

A novel spectrofluorimetric method was developed for the determination of carbinoxamine maleate in pharmaceutical preparations and spiked human plasma, offering a sensitive and simple approach for drug analysis. This method, with its low detection limits, provides a cost-effective tool for in vitro investigations (Aly et al., 2018). Additionally, a spectrophotometric method based on ternary complex formation with Cu(II) and eosin was developed for carbinoxamine maleate determination in pharmaceutical formulations, demonstrating high accuracy and precision (Ramadan & Mandil, 2006).

Taste Masking in Orally Disintegrating Tablets

Research focused on masking the bitter taste and decreasing the disintegration time of carbinoxamine maleate orally disintegrating tablets (ODTs). A modified in vitro disintegration method (MIVDM) was developed for this purpose, which showed good in vitro and in vivo correlation, demonstrating its practicality for commercial use. This study highlights the potential for improving patient compliance with carbinoxamine maleate treatments (Liu et al., 2018).

Mecanismo De Acción

Target of Action

Carbinoxamine-d6 Maleate Salt primarily targets the histamine H1 receptors . These receptors play a crucial role in mediating allergic reactions and inflammatory responses in the body.

Mode of Action

Carbinoxamine-d6 Maleate Salt is a first-generation antihistamine . It competes with free histamine for binding at H1-receptor sites . This antagonizes the effects of histamine on H1-receptors, leading to a reduction of the negative symptoms brought on by histamine H1-receptor binding .

Biochemical Pathways

The biochemical pathways affected by Carbinoxamine-d6 Maleate Salt are primarily those involved in allergic reactions. By blocking the H1-receptors, Carbinoxamine-d6 Maleate Salt inhibits the effects of histamine, a key mediator of allergic reactions . This results in a reduction of symptoms associated with allergies.

Pharmacokinetics

Carbinoxamine-d6 Maleate Salt is well absorbed from the gastrointestinal tract . It is extensively metabolized by the liver, and excreted in the urine as inactive metabolites within 24 hours . Virtually no intact drug is excreted in the urine . The serum half-life is reported to be 10 to 20 hours .

Result of Action

The molecular and cellular effects of Carbinoxamine-d6 Maleate Salt’s action primarily involve the reduction of symptoms associated with allergic reactions. These include symptoms of allergic rhinitis, vasomotor rhinitis, allergic conjunctivitis, and mild allergic reactions . By blocking the H1-receptors, Carbinoxamine-d6 Maleate Salt inhibits the effects of histamine, reducing these symptoms .

Safety and Hazards

Carbinoxamine-d6 Maleate Salt may cause drowsiness; alcohol, sedatives, and tranquilizers may increase the drowsiness effect . It should not be used in patients with hypersensitivity to carbinoxamine . It should not be used in newborn or premature infants . Safe use of carbinoxamine during pregnancy has not been established .

Propiedades

IUPAC Name |

2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/i1D3,2D3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJFSXZCBGQGRNV-WFGJKAKNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.82 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Carbinoxamine-d6 Maleate Salt | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[2,6,6-trimethyl-1-(cyclohexen-d5)-1-yl]-penta-2,4-dienenitrile](/img/structure/B563233.png)